Calcium borogluconate

Description

Propriétés

Numéro CAS |

5743-34-0 |

|---|---|

Formule moléculaire |

C12H20B2CaO16 |

Poids moléculaire |

482.0 g/mol |

Nom IUPAC |

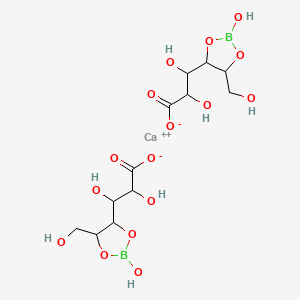

calcium bis((2R,3R)-2,3-dihydroxy-3-[(4S,5R)-2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoate) |

InChI |

InChI=1S/2C6H11BO8.Ca/c2*8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12;/h2*2-5,8-10,13H,1H2,(H,11,12);/q;;+2/p-2/t2*2-,3-,4-,5-;/m11./s1 |

Clé InChI |

SSKRIDIHZLFJCG-YDMSAURASA-L |

SMILES isomérique |

B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)[O-])O)O)CO)O.[Ca+2] |

SMILES canonique |

B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.B1(OC(C(O1)C(C(C(=O)[O-])O)O)CO)O.[Ca+2] |

Numéros CAS associés |

87-46-7 (Parent) |

Synonymes |

orogluconate borogluconate, calcium salt calcium borogluconate |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of Calcium Borogluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a complex salt synthesized from calcium gluconate and boric acid. It is valued in veterinary medicine for its high solubility and bioavailability as a source of calcium. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium borogluconate, offering detailed experimental protocols and summarizing key analytical data. The methodologies covered include spectroscopic, thermal, and elemental analysis techniques essential for the quality control and further development of this compound-based therapeutic agents.

Introduction

This compound is primarily utilized for the treatment of hypocalcemia (milk fever) in cattle. Its enhanced solubility compared to calcium gluconate allows for the administration of a more concentrated solution, making it a preferred choice in veterinary formulations. The complexation of calcium gluconate with boric acid is the key to its improved physicochemical properties. Understanding the synthesis process and the detailed characterization of this compound is crucial for ensuring its quality, safety, and efficacy. This guide outlines the fundamental procedures for its preparation and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound involves the reaction of calcium gluconate with boric acid in an aqueous solution.[1] The boric acid acts as a solubilizing agent, forming a more soluble complex with calcium gluconate.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound.

Materials:

-

Calcium gluconate monohydrate

-

Boric acid (technical grade)

-

Purified water

Equipment:

-

Glass reactor or beaker

-

Magnetic stirrer with heating plate

-

Thermometer

-

Weighing balance

Procedure:

-

Reactant Preparation: Weigh calcium gluconate monohydrate and boric acid in a 5:1 mass ratio. For a representative synthesis, use 860.5 grams of calcium gluconate monohydrate and 244 grams of boric acid.[2]

-

Dissolution: To 1100 grams of purified water at room temperature, add the weighed calcium gluconate monohydrate and boric acid.[2]

-

Reaction: Stir the mixture continuously and warm the solution to approximately 50°C.[2] Maintain this temperature until all solids have dissolved and a clear, dark brown solution is obtained.

-

Cooling: Allow the solution to cool down to room temperature.

-

Product: The resulting solution is this compound. It can be used as is or evaporated to obtain a brownish solid.[2] A 20% aqueous solution of the product is expected to have a pH of approximately 3.5.[3]

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols for various analytical techniques.

Characterization Workflow

Caption: Analytical workflow for this compound characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the borogluconate complex.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried this compound sample. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform baseline correction and peak picking on the obtained spectrum.

Expected Data: While a specific FTIR spectrum for this compound is not readily available in the searched literature, the spectrum is expected to show characteristic peaks from the gluconate and borate (B1201080) moieties. Key vibrational bands to look for would be:

-

Broad O-H stretching vibrations from hydroxyl groups and residual water.

-

C-H stretching vibrations.

-

C=O stretching from the carboxylate group.

-

B-O stretching vibrations, indicative of the borate complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution. Both ¹H and ¹³C NMR would be valuable.

Experimental Protocol:

-

Instrument: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Data Processing: Reference the spectra to an appropriate internal standard and analyze the chemical shifts, coupling constants, and peak integrations.

Expected Data: Specific NMR data for this compound is not available in the provided search results. The spectra would be complex due to the gluconate backbone. The chemical shifts of the protons and carbons in the gluconate moiety would be expected to shift upon complexation with boric acid and the calcium ion.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound sample into an alumina (B75360) or platinum crucible.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-1000 °C).

-

Data Processing: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic peaks.

Expected Data: Although specific TGA/DSC data for this compound is not provided in the search results, a typical analysis would likely reveal:

-

Initial weight loss corresponding to the dehydration of the sample.

-

Subsequent decomposition steps at higher temperatures, corresponding to the breakdown of the organic gluconate moiety and the borate complex.

-

DSC peaks corresponding to these thermal events.

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline or amorphous nature of the solid this compound.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: Finely grind the dried this compound sample and mount it on a sample holder.

-

Analysis: Scan the sample over a specific 2θ range (e.g., 5-80°) using a monochromatic X-ray source (e.g., Cu Kα).

-

Data Processing: Analyze the resulting diffractogram for sharp peaks (crystalline) or a broad halo (amorphous).

Expected Data: The search results indicate that the precursor, calcium gluconate, is crystalline. The complexation with boric acid might result in a crystalline or an amorphous solid. A crystalline sample would exhibit a characteristic diffraction pattern with peaks at specific 2θ angles, which could be used for phase identification.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique for determining the elemental composition of the sample, specifically the concentrations of calcium and boron.

Experimental Protocol:

-

Instrument: An ICP-OES spectrometer.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Digest the sample in a suitable acid matrix (e.g., nitric acid) to ensure complete dissolution. Microwave digestion is often employed for this purpose.

-

Dilute the digested sample to a known volume with deionized water to bring the element concentrations within the linear range of the instrument.

-

-

Analysis:

-

Calibrate the instrument using a series of certified standards for calcium and boron.

-

Aspirate the prepared sample solution into the plasma.

-

Measure the emission intensities at the characteristic wavelengths for calcium and boron.

-

-

Data Processing: Quantify the concentrations of calcium and boron in the sample based on the calibration curves.

Data Summary

The following tables summarize the key physicochemical and analytical data for this compound based on the available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₀B₂CaO₁₆ | [3] |

| pH (20% aq. solution) | ~3.5 | [3] |

Table 2: Elemental Composition of this compound

| Element | Theoretical Mass % |

| Carbon (C) | 29.89% |

| Hydrogen (H) | 4.18% |

| Boron (B) | 4.49% |

| Calcium (Ca) | 8.31% |

| Oxygen (O) | 53.12% |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is a straightforward reaction between calcium gluconate and boric acid in an aqueous medium. A comprehensive characterization using a suite of analytical techniques including FTIR, NMR, TGA/DSC, XRD, and ICP-OES is necessary to ensure the quality and consistency of the final product. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine. Further research to obtain and publish detailed spectral and thermal data for this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Calcium Borogluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a complex salt widely utilized in veterinary medicine for the treatment of hypocalcemia. Its enhanced solubility and bioavailability compared to other calcium salts make it a subject of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of calcium borogluconate. It also delves into the established and putative signaling pathways associated with its constituent components, calcium and boron, and presents detailed experimental protocols for its preparation and analysis.

Chemical Structure and Composition

This compound is not a simple salt but rather a complex of calcium, boric acid, and gluconic acid. The generally accepted understanding is that it is a calcium salt of a boric acid ester of gluconic acid. The borogluconate anion acts as a chelating agent, forming a stable, water-soluble complex with the calcium ion.[1] This chelation involves the coordination of the calcium ion with oxygen atoms from the hydroxyl and carboxyl groups of the gluconate moiety, as well as the boron component.[1]

The precise stoichiometry can vary depending on the preparation method, but a common form is calcium diborogluconate.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5743-34-0[2] |

| Molecular Formula | C₁₂H₂₀B₂CaO₁₆[2] |

| Molecular Weight | 482.0 g/mol [2] |

Physicochemical Properties

The key property of this compound that underpins its therapeutic efficacy is its high solubility in water, which allows for the preparation of concentrated solutions for injection.[1][3] This enhanced solubility is a direct result of the chelation of calcium by the borogluconate anion, which prevents the precipitation of calcium ions.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility in Water | Freely soluble | [5] |

| pH of 20% Aqueous Solution | Approximately 3.5 | [5] |

| Bioavailability | High, with rapid absorption | [3] |

Synthesis and Formulation

This compound is typically prepared by the reaction of calcium gluconate and boric acid in an aqueous solution.[2][5] The ratio of the reactants is crucial for forming a stable and soluble complex. A commonly cited ratio is five parts calcium gluconate to one part boric acid.[1] Commercial veterinary formulations are often available as sterile solutions for injection, with concentrations typically around 23% or 40% w/v.[3][6]

Experimental Protocol: Preparation of a this compound Solution

This protocol is adapted from a patented method for preparing a stable this compound solution.[7]

Materials:

-

Calcium gluconate: 100-150 g

-

Boric acid: 10-25 g

-

Paraben (p-hydroxybenzoate): 0.2-0.5 g

-

Purified water: 200-350 mL

-

pH regulator (e.g., sodium hydroxide)

-

Activated carbon

Procedure:

-

Accurately weigh all components.

-

In a suitable vessel, heat 50-80% of the total volume of purified water to 60-100 °C.

-

With continuous stirring, successively add the boric acid, calcium gluconate, and paraben to the heated water.

-

Continue heating and stirring until all components are fully dissolved.

-

Seal the vessel and continue to boil the solution for 20-40 minutes to ensure complete complexation.

-

Add a small amount of activated carbon to the solution and stir for approximately 30 minutes for decolorization and purification.

-

Cool the solution to approximately 40-50 °C.

-

Adjust the pH of the solution to 5.5-5.8 using a suitable pH regulator.

-

Add the remaining purified water to reach the final desired volume.

-

Filter the solution to remove the activated carbon and any other particulate matter.

-

Dispense the final solution into sterile containers.

Logical Workflow for Synthesis

Analytical Methods

The quality control of this compound formulations involves the quantification of its elemental components. Inductively Coupled Plasma Emission Spectrometry (ICP-ES) is a suitable method for this purpose.

Experimental Protocol: Elemental Analysis by ICP-ES

This protocol provides a general outline for the determination of calcium, boron, phosphorus, and magnesium in veterinary this compound preparations.

Instrumentation:

-

Inductively Coupled Plasma Emission Spectrometer

Procedure:

-

Sample Preparation: Accurately dilute the this compound sample with deionized water and acidify with a suitable acid (e.g., nitric acid) to prevent precipitation and ensure elemental stability.

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of calcium, boron, phosphorus, and magnesium in a similar matrix to the diluted sample.

-

ICP-ES Analysis: Aspirate the prepared samples and standards into the plasma of the ICP-ES instrument.

-

Data Acquisition: Measure the emission intensity for each element at its characteristic wavelength.

-

Quantification: Construct a calibration curve for each element by plotting the emission intensity versus the concentration of the standards. Determine the concentration of each element in the sample by interpolating its emission intensity on the calibration curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the rapid elevation of plasma calcium levels to treat hypocalcemia.[3][5] The high solubility and bioavailability of the complex ensure efficient delivery of calcium ions into the bloodstream.[3] While specific signaling pathways for the intact this compound complex have not been elucidated, the physiological effects can be understood by considering the well-established roles of its constituent ions, calcium and boron, in cellular signaling.

Calcium Signaling

Upon administration, this compound dissociates, leading to an increase in extracellular calcium concentration. This increase can activate the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.

Boron's Role in Signaling

While the direct signaling role of the borogluconate moiety is unknown, boron itself is recognized as a bioactive element. It can influence cell membrane function and transmembrane signaling. Boron has been shown to affect the metabolism of several substances, including calcium, and may play a role in modulating the response to hormonal signals.

Conclusion

This compound remains a critical therapeutic agent in veterinary medicine due to its superior solubility and bioavailability. This technical guide has provided a detailed overview of its chemical structure, properties, and methods of preparation and analysis. While the primary mechanism of action is the rapid replenishment of systemic calcium, the potential for the borogluconate complex to influence cellular signaling pathways presents an intriguing area for future research. A deeper understanding of its interactions at the molecular level could lead to the development of new therapeutic applications for this versatile compound.

References

- 1. This compound | 5743-34-0 | Benchchem [benchchem.com]

- 2. globalcalcium.com [globalcalcium.com]

- 3. wbcil.com [wbcil.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. bimedacanada.com [bimedacanada.com]

- 7. CN103191053A - this compound solution and preparation method thereof - Google Patents [patents.google.com]

The Dawn of a Modern Veterinary Treatment: Unraveling the Early Research and Discovery of Calcium Borogluconate

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of veterinary medicine, the development of calcium borogluconate (B8569688) stands as a landmark achievement, transforming the prognosis for parturient paresis, commonly known as milk fever, in ruminants. This once-fatal metabolic disorder, characterized by acute hypocalcemia, became a manageable condition with the advent of a stable, injectable calcium solution. This technical guide delves into the core of the early research and discovery of calcium borogluconate, providing a detailed account of the foundational experiments, the scientific minds behind them, and the nascent understanding of calcium metabolism that paved the way for this therapeutic innovation.

The Etiological Groundwork: Identifying Hypocalcemia as the Culprit

Prior to the 1920s, the cause of milk fever was a subject of much speculation. The breakthrough came from the pioneering work of Scottish veterinarians Henry Dryerre and J. Russell Greig. In 1925, their research established a definitive link between the clinical signs of milk fever and a sharp decrease in blood calcium levels.[1] This discovery shifted the focus of research towards developing an effective method for restoring normal blood calcium concentrations in affected animals.

Initial therapeutic attempts involved the administration of calcium chloride. However, this compound, while effective at raising blood calcium, was highly irritant to tissues, making it unsuitable for subcutaneous or intramuscular injection and risky even for intravenous use. The search was on for a safer, more stable, and highly soluble calcium compound. This quest led to the investigation of calcium gluconate, which, while less irritating, had its own limitations in terms of solubility and the stability of its solutions.

The Synthesis and Characterization of this compound: The Contribution of Macpherson and Stewart

The seminal work that introduced this compound to the world was published in 1938 by H. T. Macpherson and J. Stewart of the Moredun Institute's Animal Diseases Research Association.[2] Their research, detailed in "Investigations on the nature of this compound," provided the first comprehensive description of its synthesis and properties.

Experimental Protocols

Synthesis of this compound (Macpherson and Stewart, 1938)

The method developed by Macpherson and Stewart aimed to create a highly soluble and stable calcium solution. The protocol was as follows:

-

Reactants: Calcium gluconate and boric acid were the primary reactants.

-

Ratio: A specific molar ratio of calcium gluconate to boric acid was crucial for the formation of the desired complex. While the 1938 paper focused on the nature of the compound, later practical formulations often cited a ratio of approximately five parts calcium gluconate to one part boric acid.[3]

-

Procedure:

-

An aqueous solution of calcium gluconate was prepared.

-

Boric acid was then added to the calcium gluconate solution.

-

The mixture was heated to facilitate the reaction and complete dissolution of the solids.

-

The resulting solution was then cooled and could be sterilized for parenteral administration.

-

This process yielded a solution in which the calcium was held in a complex with borogluconate, significantly enhancing its solubility and stability compared to a simple calcium gluconate solution.

Determination of Blood Calcium: The Clark-Collip Method

In the era of this early research, the standard method for determining blood calcium levels was the Clark-Collip method, a titrimetric procedure.[4][5] Understanding this method is key to appreciating the quantitative data generated in these early studies.

-

Precipitation: Calcium in a serum sample was precipitated as calcium oxalate (B1200264) by the addition of ammonium (B1175870) oxalate.

-

Isolation: The calcium oxalate precipitate was then separated by centrifugation and washed to remove any interfering substances.

-

Dissolution: The precipitate was dissolved in sulfuric acid, which converted the calcium oxalate to oxalic acid.

-

Titration: The oxalic acid was then titrated with a standardized solution of potassium permanganate (B83412). The amount of potassium permanganate required to reach the endpoint was directly proportional to the amount of calcium in the original serum sample.

Data Presentation

The early papers laid the groundwork for understanding the efficacy of this compound. While extensive tabulated data as seen in modern publications is less common in these foundational papers, the quantitative findings were clear. The research by Greig in 1930, following the initial discovery of hypocalcemia's role, demonstrated the dramatic effect of calcium salt administration on blood calcium levels.

| Parameter | Pre-treatment (Milk Fever Cow) | Post-treatment (Calcium Salt Infusion) | Normal Range |

| Serum Calcium (mg/100ml) | 3.0 - 5.0 | 9.0 - 12.0 | 9.0 - 11.0 |

This table represents typical values reported in the early literature on milk fever treatment, illustrating the profound hypocalcemia and the restorative effect of calcium therapy.

Mandatory Visualizations

Logical Relationship of Early Milk Fever Research

References

An In-depth Technical Guide to the Solubility and Stability of Calcium Borogluconate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium borogluconate (B8569688) is a complex of calcium, boric acid, and gluconic acid, widely utilized in veterinary medicine for the parenteral treatment of hypocalcemia, particularly milk fever in cattle. Its therapeutic success is intrinsically linked to its high aqueous solubility, which allows for the administration of concentrated calcium solutions, and its stability, which ensures product quality and safety. This technical guide provides a comprehensive overview of the critical aspects of calcium borogluconate's solubility and stability, including quantitative data, detailed experimental protocols, and an exploration of the underlying chemical principles.

Chemical Structure and Equilibrium in Solution

This compound is not a simple salt but a complex formed through the interaction of calcium gluconate and boric acid in an aqueous solution. The generally accepted stoichiometry for its preparation involves the reaction of five parts of calcium gluconate with one part of boric acid.[1] Boric acid acts as a chelating agent, forming a more soluble complex with calcium gluconate.[2] In solution, a dynamic equilibrium exists between the uncomplexed calcium, gluconate, and borate (B1201080) ions, and the formed this compound complex. The stability of this complex is crucial for preventing the precipitation of less soluble calcium salts.

The formation of this complex significantly enhances the solubility of calcium gluconate. While calcium gluconate itself has limited solubility in water, the addition of boric acid leads to the formation of a more water-soluble complex, allowing for the preparation of stable, concentrated injectable solutions.[2]

Solubility of this compound

The enhanced solubility of this compound compared to calcium gluconate is a key attribute for its therapeutic application. This section details its solubility characteristics and the methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound in water is temperature-dependent. The following table summarizes the available quantitative data:

| Temperature (°C) | Solubility ( g/100 mL) |

| 15 | 100 |

| 100 | 280 |

This data is based on available literature and may vary depending on the specific formulation and experimental conditions.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[3][4][5][6]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

-

This compound powder

-

Purified water (or other solvent of interest)

-

Temperature-controlled orbital shaker

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, Atomic Absorption Spectroscopy)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed flask. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended without creating a vortex.

-

Sample Withdrawal and Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately filter the sample using a syringe filter or centrifuge it to separate the solid phase.

-

Quantification: Accurately dilute the clear supernatant to a concentration within the calibrated range of the analytical method. Analyze the concentration of calcium in the diluted sample using a validated analytical technique.

-

Calculation: Calculate the solubility of this compound in g/100 mL based on the determined concentration and the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination of this compound.

Stability of this compound Solutions

The stability of this compound solutions is critical for their shelf-life and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Factors Affecting Stability

Several factors can influence the stability of this compound solutions:

-

pH: The pH of the solution is a critical factor. A slightly acidic pH is generally preferred for storage to maintain the stability of the complex.[2] Commercial preparations often have a pH in the range of 3.5 to 6.5.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, storage at controlled room temperature is typically recommended.

-

Concentration: Highly concentrated solutions may be more prone to precipitation, especially with temperature fluctuations.

-

Light: Exposure to light can potentially initiate photolytic degradation, although specific data for this compound is limited.

-

Presence of Other Substances: Additives and excipients in the formulation can impact stability.

Stability-Indicating Analytical Method (HPLC)

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound solutions. Such a method should be able to separate the active ingredient from its degradation products and any other impurities.

Illustrative HPLC Method Parameters (to be optimized and validated):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be carefully controlled.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., around 210 nm, as gluconate has weak UV absorbance) or a Refractive Index (RI) detector.

-

Column Temperature: Controlled, for example, at 30 °C.

Workflow for Stability-Indicating HPLC Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocols for Stability Testing

Stability testing is performed to establish a shelf-life for the drug product and recommend storage conditions. It involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation pathways.[9][10][11][12][13]

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Procedure: Subject this compound solutions to various stress conditions more severe than those of accelerated stability testing. Analyze the stressed samples using the developed stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.[1][8][10][14][15][16]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Exposing the solution to light according to ICH Q1B guidelines.

Objective: To predict the shelf-life of the product and determine appropriate storage conditions.

Procedure: Store at least three batches of the this compound solution in its final container-closure system under the conditions specified by relevant guidelines (e.g., VICH GL3 for veterinary products).[9][10][11][12][13] Withdraw samples at predetermined time points and analyze them for physical, chemical, and microbiological attributes.

Typical Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months (or proposed shelf-life) |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Workflow for Stability Testing:

References

- 1. isws.illinois.edu [isws.illinois.edu]

- 2. JSM Central || Article Info [jsmcentral.org]

- 3. enamine.net [enamine.net]

- 4. quora.com [quora.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. vichsec.org [vichsec.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Calcium Borogluconate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a complex salt widely utilized in veterinary medicine for the treatment of hypocalcemia. Its enhanced solubility over calcium gluconate makes it a preferred formulation for rapid calcium administration. This technical guide provides a comprehensive overview of the physical and chemical properties of calcium borogluconate crystals, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details the structural and chemical characteristics, presents quantitative data in structured tables, outlines experimental protocols for its synthesis and analysis, and visualizes the physiological context of its action through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a white, odorless, crystalline or granular powder.[1] It is a salt formed from the reaction of calcium gluconate and boric acid. The presence of boric acid significantly increases the solubility of the calcium salt in aqueous solutions, a critical property for therapeutic applications requiring high concentrations of calcium in a small volume.[2][3][4]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀B₂CaO₁₆ | |

| Molecular Weight | 481.98 g/mol | |

| Appearance | White to off-white, odorless, crystalline or granular powder | |

| Solubility in Water | 1 g in 1 mL at 15°C; 2.8 g in 1 mL at 100°C | [5] |

| pH of 20% Aqueous Solution | Approximately 3.5 | [5] |

| Stability | Stable under ordinary storage conditions. Solutions can be stabilized by maintaining a slightly acidic pH. | [2][3] |

| Decomposition | Decomposes at higher temperatures to form calcium oxide, boron salts, carbon dioxide, and carbon monoxide. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound Crystals

This protocol is based on the established reaction between calcium gluconate and boric acid.[2][5]

Objective: To synthesize crystalline this compound.

Materials:

-

Calcium gluconate monohydrate

-

Boric acid, technical grade

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Beaker

-

Crystallizing dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a beaker, combine 860.5 grams of calcium gluconate monohydrate and 244 grams of technical grade boric acid with 1100 grams of deionized water at room temperature.

-

Heat the mixture to approximately 50°C while stirring continuously until a clear, dark brown solution is obtained.

-

Allow the solution to cool slowly to room temperature in a crystallizing dish.

-

To obtain the solid crystals, the water can be evaporated from the solution.

-

Collect the resulting brownish solid crystals by filtration.

-

Dry the crystals under vacuum at a low temperature.

Analytical Methods

This method is for the quantitative determination of calcium and boron.[6][7][8]

Objective: To determine the concentration of calcium and boron in a this compound sample.

Instrumentation:

-

ICP-OES spectrometer

Reagents and Standards:

-

Nitric acid, trace metal grade

-

Certified standard solutions of calcium and boron

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Acidify the solution with a small amount of nitric acid.

-

Instrument Calibration: Prepare a series of calibration standards of known concentrations of calcium and boron from the certified standard solutions.

-

Analysis: Aspirate the prepared sample solution and calibration standards into the plasma of the ICP-OES instrument.

-

Quantification: Measure the emission intensities at the characteristic wavelengths for calcium and boron. Construct a calibration curve and determine the concentration of each element in the sample. The method should be validated for linearity, precision, and accuracy.

Objective: To determine the pH of an aqueous solution of this compound.[5][9]

Instrumentation:

-

Calibrated pH meter with a glass electrode

Procedure:

-

Prepare a 20% (w/v) aqueous solution of this compound by dissolving 20 g of the crystals in deionized water to a final volume of 100 mL.

-

Immerse the calibrated pH electrode into the solution.

-

Record the stable pH reading.

Objective: To obtain the infrared spectrum of this compound for structural characterization.

Instrumentation:

-

FTIR spectrometer with an ATR or KBr pellet accessory

Procedure (using KBr pellet method):

-

Thoroughly grind a small amount of the this compound sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Objective: To characterize the molecular structure of this compound in solution.

Instrumentation:

-

High-resolution NMR spectrometer

Procedure:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. Other nuclei such as ¹¹B could also be probed.

Objective: To determine the mass-to-charge ratio of the components of this compound and study its fragmentation patterns.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation data.

Signaling Pathways and Experimental Workflows

This compound acts by directly increasing the concentration of calcium in the bloodstream. This exogenous calcium then participates in the complex physiological processes of calcium homeostasis, which are primarily regulated by the parathyroid hormone (PTH), calcitonin, and vitamin D.

Calcium Homeostasis Signaling Pathway

The following diagram illustrates the interplay of hormones in maintaining calcium balance. An influx of calcium from a source like this compound would directly increase serum calcium levels, triggering a physiological response to lower them back to the normal range, primarily through the action of calcitonin.

Caption: Overview of Calcium Homeostasis Regulation.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of this compound crystals.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. This compound | 5743-34-0 | Benchchem [benchchem.com]

- 3. wbcil.com [wbcil.com]

- 4. dvm360.com [dvm360.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. Assay of this compound veterinary medicines for calcium gluconate, boric acid, phosphorus, and magnesium by using inductively coupled plasma emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Parturient Paresis in Cows - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]

A Historical Perspective on the Use of Calcium Borogluconate in Veterinary Medicine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development, scientific underpinnings, and enduring clinical significance of calcium borogluconate (B8569688) in veterinary medicine. From its revolutionary introduction as a treatment for parturient paresis (milk fever) in cattle to its established role in managing hypocalcemic conditions across various species, this document provides a comprehensive overview for professionals in drug development and scientific research.

The Genesis of a Lifesaving Intervention: Overcoming Milk Fever

Parturient paresis, a metabolic disease characterized by severe hypocalcemia at the onset of lactation, was a significant cause of mortality in high-producing dairy cows in the early 20th century.[1][2] Initial treatments were largely ineffective until the groundbreaking work of Drs. Henry Dryerre and John Russell Greig at the Moredun Research Institute in Scotland during the 1920s and 1930s.[2] Their research correctly identified the drastic drop in blood calcium levels as the primary cause of the clinical signs, which range from muscle weakness and tremors to recumbency, coma, and death.[3]

The pivotal innovation was the development of a stable, injectable calcium solution. While calcium chloride was known to be effective, it was highly irritant to tissues.[4] Calcium gluconate was a safer alternative but had limited solubility, making it difficult to administer a sufficient therapeutic dose in a practical volume.[4] The breakthrough came with the discovery that the addition of boric acid to a calcium gluconate solution dramatically increased its solubility.[4] This led to the formulation of calcium borogluconate, a compound that could deliver a high concentration of calcium safely and effectively.[4]

The first successful use of this compound to treat milk fever in cattle was reported in 1935 by Dryerre and Greig.[5] This discovery transformed the prognosis for affected animals, establishing intravenous this compound as the cornerstone of milk fever therapy, a status it retains to this day.[1]

The Chemistry of a Superior Formulation: this compound

The enhanced therapeutic efficacy of this compound over its predecessors is rooted in its chemical properties. The standard preparation involves the reaction of five parts calcium gluconate with one part boric acid in an aqueous solution.[6] The boric acid acts as a chelating agent, forming a more soluble complex with the calcium gluconate.[4] This increased solubility is a critical feature, allowing for the preparation of stable, concentrated solutions suitable for injection.[4]

Physiological and Signaling Pathways in Calcium Homeostasis

The administration of this compound directly addresses the acute hypocalcemia characteristic of milk fever by rapidly elevating blood calcium levels.[6] To understand the significance of this intervention, it is essential to review the intricate hormonal regulation of calcium homeostasis in ruminants. The key players in this system are Parathyroid Hormone (PTH) and Calcitonin.

Parathyroid Hormone (PTH) Signaling

When blood calcium levels fall, the parathyroid glands release PTH. PTH acts on several target tissues to restore normocalcemia:

-

Bone: PTH stimulates osteoclasts, the cells responsible for bone resorption, to release calcium and phosphate (B84403) into the bloodstream.[7][8] This process is mediated through the PTH1 receptor (PTH1R), a G protein-coupled receptor.[7][8] Activation of PTH1R in osteoblasts leads to the production of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which in turn stimulates osteoclast differentiation and activity.[7] PTH signaling in osteoblasts involves the activation of both the adenylate cyclase (AC)/protein kinase A (PKA) and the phospholipase C (PLC)/protein kinase C (PKC) pathways.[9][10]

-

Kidney: PTH increases the reabsorption of calcium from the renal tubules, reducing its excretion in urine.[11]

-

Intestine: PTH indirectly increases calcium absorption from the gut by stimulating the kidneys to produce the active form of Vitamin D (calcitriol), which is a potent stimulator of intestinal calcium transport.[12]

Calcitonin Signaling

In response to high blood calcium (hypercalcemia), the thyroid gland secretes calcitonin. Calcitonin acts to lower blood calcium levels primarily through two mechanisms:

-

Bone: Calcitonin inhibits osteoclast activity, thereby reducing the release of calcium from bone.[12]

-

Kidney: It increases the excretion of calcium and phosphorus by the kidneys.[13][14] The calcitonin receptor, like the PTH receptor, is a G protein-coupled receptor that can activate multiple signaling pathways, including those involving protein kinase C and cAMP-dependent protein kinase.[13]

Experimental Protocols and Data Presentation

Early Experimental Approach (Inferred)

The initial studies by Dryerre and Greig would have likely involved the following steps:

-

Animal Selection: Clinically affected dairy cows exhibiting signs of parturient paresis would have been selected.

-

Baseline Measurements: Blood samples would have been taken to determine baseline serum calcium levels.

-

Treatment Administration: Various formulations and dosages of calcium salts, culminating in this compound, would have been administered, likely intravenously.

-

Post-Treatment Monitoring: Serial blood samples would have been collected to track changes in serum calcium concentrations over time.

-

Clinical Observation: The clinical response of the animals, including their ability to stand and the resolution of other clinical signs, would have been meticulously recorded.

Quantitative Data on Treatment Efficacy

The following tables summarize representative data on the treatment of milk fever with this compound. It is important to note that historical data from the initial studies is not available in a structured format. The data presented here is based on more recent studies and reflects the established treatment protocols.

Table 1: Typical Intravenous this compound Treatment Protocol for a 600 kg Dairy Cow with Milk Fever

| Parameter | Value | Reference |

| Product | 23% this compound Solution | [15][16] |

| Volume | 500 mL | [15][16] |

| Route of Administration | Slow Intravenous Injection | [15][16] |

| Total Calcium Administered | Approximately 10.7 g | [15] |

| Administration Rate | To be given slowly, with cardiac monitoring | [15] |

Table 2: Serum Calcium Levels in Hypocalcemic Cows Before and After Intravenous this compound Treatment (Representative Data)

| Time Point | Mean Serum Calcium (mg/dL) | Clinical Status | Reference |

| Pre-treatment | 4.5 | Recumbent, paretic | [17] |

| 10 minutes post-treatment | 12.0 | Improved muscle tone | [18] |

| 1 hour post-treatment | 10.5 | Standing | [18] |

| 12 hours post-treatment | 8.0 | Normocalcemic, but risk of relapse | [19] |

| 24 hours post-treatment | 8.5 | Generally stable | [19] |

Note: These values are illustrative and can vary based on the individual animal's condition and the specific formulation used.

Table 3: Comparison of Relapse Rates with Different this compound Treatment Regimens

| Treatment Group | Description | Relapse Rate (%) | Reference |

| Group A | 500 mL IV this compound | 36-40 | [19] |

| Group B | 500 mL IV and 500 mL SC this compound | 4-8 | [19] |

IV = Intravenous; SC = Subcutaneous

Evolution of Treatment and Future Directions

While intravenous this compound remains the gold standard for treating clinical milk fever, research has continued to refine prevention and management strategies. These include:

-

Dietary Management: Manipulation of the dietary cation-anion difference (DCAD) in the pre-partum period to promote metabolic adaptations that enhance calcium mobilization at calving.[12]

-

Oral Calcium Supplementation: The use of oral calcium gels and boluses as a prophylactic measure in high-risk cows and as an adjunct to intravenous therapy to prevent relapses.[20]

-

Combination Therapies: Formulations of this compound that also include magnesium and phosphorus to address concurrent deficiencies that can occur with milk fever.[17]

The historical development of this compound stands as a landmark achievement in veterinary medicine. It exemplifies the power of targeted research to solve a critical animal health problem. For today's researchers and drug development professionals, this story underscores the importance of understanding the underlying pathophysiology of a disease to develop effective and lasting therapeutic interventions. Future research may focus on even more targeted approaches to modulating calcium homeostasis, potentially through novel drug delivery systems or therapies that act directly on the hormonal signaling pathways.

References

- 1. Investigations on the nature of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imanagerpublications.com [imanagerpublications.com]

- 4. This compound | 5743-34-0 | Benchchem [benchchem.com]

- 5. Milk Fever (Parturient Paresis) in Dairy Cows—A Review [ouci.dntb.gov.ua]

- 6. ams.usda.gov [ams.usda.gov]

- 7. Bovine parathyroid hormone enhances osteoclast bone resorption by modulating V-ATPase through PTH1R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bovine parathyroid hormone enhances osteoclast bone resorption by modulating V-ATPase through PTH1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parathyroid hormone-dependent signaling pathways regulating genes in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parathyroid Hormone Signaling in Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cowsrus.com.au [cowsrus.com.au]

- 13. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kidney and calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dvm360.com [dvm360.com]

- 16. drugs.com [drugs.com]

- 17. Response of Holstein cows with milk fever to first treatment using two calcium regimens: a retrospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sat.gstsvs.ch [sat.gstsvs.ch]

- 19. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 20. Evidence-based veterinary medicine at 20 – a commentary on historical, philosophical, practical and ethical aspects | Veterinary Evidence [veterinaryevidence.org]

An In-depth Technical Guide on the Biochemical Pathways Affected by Calcium Borogluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium borogluconate (B8569688) is a critical therapeutic agent, primarily in veterinary medicine, for the rapid treatment of hypocalcemia. Its administration initiates a cascade of biochemical events, beginning with the immediate normalization of extracellular calcium levels, which in turn modulates a wide array of intracellular signaling pathways crucial for cellular function. This technical guide provides a detailed examination of the core biochemical pathways affected by calcium borogluconate, with a focus on its impact on calcium homeostasis, parathyroid hormone regulation, and key intracellular signaling cascades including those mediated by Calmodulin-Dependent Protein Kinases (CaMK), Protein Kinase C (PKC), and the transcription factor CREB. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling networks.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. The concentration of intracellular free calcium is tightly regulated and maintained at a level approximately 20,000 to 100,000 times lower than the extracellular concentration.[1] this compound is a highly soluble and bioavailable formulation of calcium, designed for rapid parenteral administration to correct deficiencies in extracellular calcium.[2][3] The borogluconate component acts as a chelating agent, enhancing the solubility of calcium gluconate.[2] This guide delves into the subsequent biochemical consequences of this rapid influx of calcium.

Systemic Effects of this compound Administration

The primary and most immediate effect of intravenous this compound administration is the rapid increase in serum calcium concentrations. This has a profound impact on calcium homeostasis, which is primarily regulated by the interplay between parathyroid hormone (PTH), calcitonin, and vitamin D.

Impact on Serum Calcium and Parathyroid Hormone (PTH) Levels

Intravenous infusion of this compound leads to a transient hypercalcemia, which in turn suppresses the secretion of PTH from the parathyroid glands. PTH plays a crucial role in increasing blood calcium levels by stimulating bone resorption, increasing renal calcium reabsorption, and promoting the synthesis of calcitriol (B1668218) (the active form of Vitamin D). The suppression of PTH following this compound administration is a direct negative feedback response to the elevated serum calcium.

A study by Braun et al. (2009) in dairy cows with parturient paresis (hypocalcemia) provides quantitative insight into these dynamics. Cows were administered 500 ml of a 40% this compound solution intravenously over 10 minutes. While the study did not find significant differences in serum calcium or PTH concentrations between groups that received this compound alone versus in combination with sodium phosphate (B84403), the data provides a valuable timeline of the physiological response to this compound.[4][5][6]

Table 1: Time-Course of Serum Concentrations Following Intravenous this compound Administration in Hypocalcemic Dairy Cows

| Time Post-Infusion | Serum Total Calcium (mmol/L) | Serum Parathyroid Hormone (pg/mL) |

| Baseline (Pre-treatment) | ~1.0 - 1.4 | ~2000 |

| 10 minutes | Peaks, often exceeding normal physiological range | Decreases to ~100 |

| 8 hours | Returns towards the normal physiological range | Remains suppressed |

| 24 - 48 hours | May dip below the normal range (transient hypocalcemia) | Begins to rise in response to falling calcium levels |

Note: The values in this table are approximate and synthesized from qualitative descriptions and reported trends in the cited literature.[4][5] The Braun et al. (2009) study noted that blood PTH decreases to about 100 pg/mL within 10 minutes of IV calcium administration from a very high level of about 2,000 pg/mL in cows with clinical milk fever.[5]

The Role of the Borogluconate Moiety

The borogluconate component of the formulation is crucial for its therapeutic efficacy. It is formed by the reaction of calcium gluconate and boric acid, which significantly increases the solubility of the calcium salt, allowing for a more concentrated and stable solution for injection.[3][7] In vivo studies in sheep have shown that following this compound infusion, the total plasma calcium rises primarily due to an increase in the unionised ultrafiltrable fraction.[1] This suggests that the borogluconate anion forms complexes with calcium, which may influence its availability and retention.[1]

Core Intracellular Signaling Pathways Affected

The rapid increase in extracellular calcium concentration following this compound administration creates a steep electrochemical gradient, facilitating calcium influx into cells through various ion channels. This elevation of intracellular calcium ([Ca²⁺]i) triggers a cascade of signaling events.

Calcium-Calmodulin Dependent Protein Kinase (CaMK) Pathway

Upon entry into the cell, calcium ions can bind to the ubiquitous calcium-binding protein, calmodulin (CaM). The Ca²⁺/CaM complex then activates a family of serine/threonine kinases known as CaM kinases (CaMKs). A key member of this family is CaMKII, which plays a critical role in processes such as synaptic plasticity and gene expression. The activation of CaMKII by Ca²⁺/CaM leads to its autophosphorylation, rendering it partially active even after intracellular calcium levels have returned to baseline.

Protein Kinase C (PKC) Pathway

The influx of calcium can also activate certain isoforms of Protein Kinase C (PKC), a family of kinases involved in a wide range of cellular processes including cell growth, differentiation, and apoptosis. The activation of conventional PKC isoforms is dependent on both calcium and diacylglycerol (DAG). While this compound directly provides the calcium signal, the generation of DAG occurs through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC), which itself can be a calcium-dependent enzyme.

CREB-Mediated Gene Expression

Calcium signaling pathways ultimately converge on the nucleus to regulate gene expression. A key transcription factor in this process is the cAMP response element-binding protein (CREB). The phosphorylation of CREB at Serine 133 is a critical step for its activation and the subsequent recruitment of transcriptional co-activators. This phosphorylation can be mediated by several kinases that are themselves activated by calcium, including CaMKIV (a nuclear CaM kinase) and the Ras/MAPK pathway.

Detailed Experimental Protocols

Measurement of Serum Total and Ionized Calcium

Objective: To quantify the concentration of total and ionized calcium in serum samples following the administration of this compound.

Materials:

-

Blood collection tubes (serum separator tubes).

-

Centrifuge.

-

Ion-selective electrode (ISE) analyzer for ionized calcium.

-

Spectrophotometer for total calcium measurement.

-

Calcium standards and reagents for colorimetric assay (e.g., o-cresolphthalein (B1221799) complexone method).

Procedure:

-

Blood Collection: Collect whole blood samples at specified time points before and after this compound administration into serum separator tubes.

-

Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.

-

Ionized Calcium Measurement: a. Immediately after serum separation, introduce the serum sample into the ISE analyzer according to the manufacturer's instructions. b. The analyzer will provide a direct measurement of the ionized calcium concentration.

-

Total Calcium Measurement: a. Prepare a series of calcium standards of known concentrations. b. Add the colorimetric reagent to the standards and serum samples in separate tubes or a microplate. c. Incubate the reactions as per the reagent manufacturer's protocol. d. Measure the absorbance of the standards and samples at the appropriate wavelength using a spectrophotometer. e. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. f. Determine the total calcium concentration in the samples by interpolating their absorbance values on the standard curve.

Quantification of Serum Parathyroid Hormone (PTH) by Radioimmunoassay (RIA)

Objective: To measure the concentration of intact PTH in serum in response to changes in serum calcium following this compound administration.

Materials:

-

Commercial PTH Radioimmunoassay (RIA) kit.

-

Serum samples collected at various time points.

-

Gamma counter.

-

Centrifuge.

Procedure:

-

Reagent Preparation: Prepare the RIA buffer, ¹²⁵I-labeled PTH tracer, PTH antibody, and PTH standards as described in the kit protocol.

-

Assay Setup: a. Pipette the standards, controls, and serum samples into appropriately labeled tubes. b. Add the PTH antibody to all tubes except the "total counts" tube. c. Vortex and incubate for 24 hours at 4°C. d. Add the ¹²⁵I-labeled PTH tracer to all tubes. e. Vortex and incubate for another 24 hours at 4°C.

-

Separation of Bound and Free PTH: a. Add a precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol) to all tubes except the "total counts" tube to precipitate the antibody-bound PTH. b. Vortex and incubate as specified in the kit protocol. c. Centrifuge the tubes to pellet the precipitate. d. Decant or aspirate the supernatant.

-

Counting: a. Place the tubes containing the pellets and the "total counts" tube in a gamma counter. b. Measure the radioactivity (counts per minute, CPM) in each tube.

-

Data Analysis: a. Calculate the percentage of tracer bound for each standard, control, and sample. b. Construct a standard curve by plotting the percentage of tracer bound against the concentration of the PTH standards. c. Determine the PTH concentration in the samples by interpolating their percentage of tracer bound on the standard curve.

Conclusion

This compound is a potent therapeutic agent that rapidly restores extracellular calcium concentrations, thereby rescuing critical physiological functions dependent on this ion. This guide has detailed the immediate systemic effects on calcium and PTH homeostasis and has outlined the major intracellular signaling pathways—CaMK, PKC, and CREB—that are subsequently activated. The provided experimental protocols offer a framework for the quantitative analysis of these effects. It is important to note that while the activation of these intracellular pathways by a rapid increase in extracellular calcium is a well-established principle of cell biology, further research employing techniques such as phosphoproteomics following in vivo this compound administration would provide more direct and quantitative insights into the precise dynamics of these signaling events. Such studies will be invaluable for a more complete understanding of the pleiotropic effects of this vital therapeutic compound.

References

- 1. Formation of calcium complexes by borogluconate in vitro and during this compound infusion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wbcil.com [wbcil.com]

- 3. dvm360.com [dvm360.com]

- 4. Effect of intravenous this compound and sodium phosphate in cows with parturient paresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. ams.usda.gov [ams.usda.gov]

An In-depth Technical Guide on the Therapeutic Potential of Calcium Borogluconate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium borogluconate (B8569688) is a complex of calcium gluconate and boric acid, widely utilized in veterinary medicine for the acute treatment of hypocalcemia, most notably parturient paresis (milk fever) in ruminants.[1][2] Its therapeutic efficacy is attributed to the enhanced solubility and bioavailability of calcium afforded by the borogluconate component, which facilitates rapid restoration of serum calcium levels.[2] This technical guide provides a comprehensive overview of the current understanding of calcium borogluconate, including its mechanism of action, established therapeutic applications, detailed experimental protocols for its study, and a summary of quantitative data from published research. Furthermore, this document explores the underlying signaling pathways affected by calcium administration and delves into emerging exploratory studies on the potential therapeutic applications of its constituent components, particularly boric acid, in areas such as bone regeneration.

Core Concepts: Mechanism of Action

The primary therapeutic action of this compound is the rapid elevation of systemic calcium levels. The borogluconate complex enhances the solubility of calcium gluconate in aqueous solutions, allowing for the preparation of concentrated yet stable formulations suitable for parenteral administration.[1][3] This increased solubility is a key advantage over simpler calcium salts.[1] Upon administration, the complex dissociates, releasing calcium ions (Ca²⁺) into the bloodstream. These ions are then available to participate in a multitude of physiological processes, including neuromuscular transmission, muscle contraction, and intracellular signaling.

The administration of this compound directly impacts the intricate homeostatic mechanisms that regulate calcium levels, primarily involving the parathyroid hormone (PTH) and the calcium-sensing receptor (CaSR). A surge in serum calcium is detected by the CaSR in the parathyroid glands, leading to a subsequent feedback loop to modulate PTH secretion.

Established Therapeutic Applications: Treatment of Hypocalcemia

The predominant and well-established therapeutic application of this compound is in veterinary medicine for the treatment of acute hypocalcemia. This condition is prevalent in high-producing dairy cows around parturition (milk fever) but also affects other livestock such as sheep, goats, and swine.[1][2] It is also used to treat eclampsia in dogs, a similar condition of acute hypocalcemia during lactation.[2] The rapid action and high bioavailability of this compound make it a frontline treatment for restoring neuromuscular function and preventing the progression of clinical signs associated with severe calcium deficiency.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |

| Time to Peak Plasma Calcium Concentration | ~15 minutes | ~4 hours |

| Duration of Elevated Calcium Levels | Rapid increase followed by a potential decline to hypocalcemic levels within 4 hours | More sustained elevation compared to IV route |

Table 2: Efficacy of this compound in Treating Milk Fever in Cattle

| Study/Source | Treatment Protocol | Efficacy/Success Rate |

| Braun et al. (2009) | 500ml of 40% this compound solution intravenously over 10 minutes. | 60-70% of cows stood within eight hours of treatment. |

| Clinical Case Report (2022) | 500ml of 25% this compound intravenously with supportive therapy. | Immediate recovery and ability to stand without assistance.[4] |

Table 3: Comparative Efficacy of this compound vs. Other Calcium Supplements for Hypocalcemia in Livestock

| Comparator | Outcome |

| Calcium Acetate | This compound is better absorbed and has a quicker effect.[2] |

| Calcium Bisglycinate | This compound offers superior bioavailability and faster correction of calcium deficiencies.[2] |

| Calcium Butyrate | This compound is more effective in rapidly increasing blood calcium levels.[2] |

| Calcium Orotate | This compound is more effective for acute hypocalcemia treatment due to its quick absorption.[2] |

| Calcium Aspartate | This compound provides faster and more reliable increases in blood calcium levels.[2] |

| Calcium Gluconate | This compound offers better bioavailability and quicker therapeutic effects.[2] |

Experimental Protocols

Intravenous Administration Protocol for Treatment of Milk Fever in Cattle

This protocol is a generalized representation based on common veterinary practices and findings from clinical studies.[5][6]

Objective: To rapidly correct severe hypocalcemia in parturient dairy cows.

Materials:

-

Sterile intravenous catheter (14-gauge recommended).[5]

-

Infusion set.

-

Antiseptic solution for skin preparation.

-

Stethoscope for cardiac monitoring.[5]

Procedure:

-

Animal Restraint: Safely restrain the recumbent cow.

-

Aseptic Preparation: Aseptically prepare the jugular furrow for venipuncture.

-

Catheter Placement: Insert the intravenous catheter into the jugular vein.

-

Solution Preparation: Warm the this compound solution to body temperature.[8]

-

Administration: Administer the solution slowly over a period of 10-20 minutes.[6] A typical dose for an adult dairy cow is 500 mL of a 23% solution.[5]

-

Monitoring: Continuously monitor the cow's heart rate and rhythm by auscultation throughout the infusion.[5] If severe dysrhythmias or bradycardia occur, immediately stop the infusion until the heart rhythm normalizes.

-

Post-infusion Care: Once the infusion is complete, remove the catheter and apply pressure to the venipuncture site. Continue to monitor the cow for clinical improvement.

Subcutaneous Administration Protocol for Follow-up Therapy in Cattle

This protocol is intended for adjunctive therapy to provide a more sustained release of calcium.[5]

Objective: To provide a prolonged elevation of serum calcium following initial intravenous treatment.

Materials:

-

Sterile 23% this compound solution.

-

Sterile needles (14-gauge recommended).[5]

-

Syringes.

-

Antiseptic solution.

Procedure:

-

Dosage Calculation: A common recommendation is to administer 1 ml/kg body weight of a 23% solution.[5]

-

Site Selection: Choose multiple sites over the lateral thorax.

-

Aseptic Preparation: Aseptically prepare the injection sites.

-

Administration: To facilitate absorption and minimize local tissue irritation, divide the total dose and administer no more than 125 mL at a single site.[5]

-

Post-injection: Gently massage the injection sites to aid in the dispersal of the solution.[3]

Signaling Pathways

The therapeutic effect of this compound is intrinsically linked to its influence on calcium signaling pathways. The rapid influx of extracellular calcium has profound effects on cellular function, primarily through the activation of the Calcium-Sensing Receptor (CaSR) and its interplay with Parathyroid Hormone (PTH).

Calcium-Sensing Receptor (CaSR) Signaling

The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[9] An increase in extracellular calcium, as induced by this compound administration, activates the CaSR on parathyroid cells. This activation triggers intracellular signaling cascades that ultimately inhibit the secretion of PTH.

Parathyroid Hormone (PTH) Signaling in Bone

In a state of hypocalcemia, PTH is secreted and acts on bone to increase calcium resorption. The administration of this compound, by inhibiting PTH secretion, indirectly reduces this bone resorption. However, understanding the PTH signaling pathway is crucial for comprehending the homeostatic response to changes in calcium levels.

Exploratory Studies on Therapeutic Potential

While the primary use of this compound is well-established, research into the therapeutic potential of its components, particularly boric acid, is an emerging field.

Bone Regeneration and Fracture Healing

Recent preclinical studies have investigated the role of boric acid in bone metabolism and healing.

-

Osteoblast Differentiation: Boric acid has been shown to promote osteogenic differentiation and reduce bone resorption.[10] It may enhance the expression of genes associated with mineralization.

-

Fracture Healing: Animal models have suggested that local administration of boric acid can improve spinal fusion and enhance fracture healing.[11][12] This effect may be mediated through increased osteoblast activity and angiogenesis.

The potential for this compound, as a source of both calcium and boron, in orthopedic applications warrants further investigation. The combination could theoretically provide both the mineral building block (calcium) and a stimulator of bone formation (boron).

Anti-inflammatory Effects

Preliminary research suggests that boric acid possesses anti-inflammatory properties. In a rat model of knee osteoarthritis, boric acid administration reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[9] This opens up the possibility of exploring this compound or its components for inflammatory conditions affecting musculoskeletal tissues.

Experimental Workflow for Investigating Bone Healing

The following workflow outlines a potential experimental design for a preclinical study investigating the effect of locally administered this compound on bone fracture healing.

Conclusion

This compound remains a cornerstone of veterinary therapy for acute hypocalcemia due to its superior solubility and rapid action. The well-defined protocols for its administration ensure effective and safe clinical outcomes. While its primary therapeutic role is established, the constituent components of this compound, particularly boric acid, present intriguing avenues for future research. Exploratory studies in bone regeneration and anti-inflammatory applications suggest a broader therapeutic potential that warrants further in-depth investigation. For drug development professionals, the unique properties of the borogluconate complex could inspire the design of novel delivery systems for minerals and other therapeutic agents. Continued research in these areas will be crucial to fully elucidate the therapeutic capabilities of this long-standing veterinary compound.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. wbcil.com [wbcil.com]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. Purification and assay of bovine parathyroid hormone by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dvm360.com [dvm360.com]

- 6. sat.gstsvs.ch [sat.gstsvs.ch]

- 7. solvet.ca [solvet.ca]

- 8. bimedacanada.com [bimedacanada.com]

- 9. Anti-Inflammatory Effects of Boric Acid in Treating Knee Osteoarthritis: Biochemical and Histopathological Evaluation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Local Administration of Boric Acid on Posterolateral Spinal Fusion with Autogenous Bone Grafting in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Boric Acid on Fracture Healing: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local Delivery of Therapeutic Boron for Bone Healing Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Formulation of Injectable Calcium Borogluconate for Veterinary Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, manufacturing, and quality control of injectable calcium borogluconate (B8569688) solutions for veterinary use. The protocols detailed below are intended for research and development purposes and should be adapted and validated for specific product formulations and regulatory requirements.

Introduction

Injectable calcium borogluconate is a critical veterinary therapeutic agent primarily used for the treatment of hypocalcemia (milk fever) in cattle, sheep, and goats.[1] Boric acid is complexed with calcium gluconate to enhance the solubility of calcium, allowing for a stable, supersaturated solution suitable for parenteral administration.[1] This formulation provides a rapid and effective means of restoring normal physiological calcium levels.

Formulation